An In-depth Technical Guide to tert-Amyl Hydroperoxide (CAS 3425-61-4)
An In-depth Technical Guide to tert-Amyl Hydroperoxide (CAS 3425-61-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Amyl hydroperoxide (TAHP), with CAS number 3425-61-4, is an organic peroxide that serves as a versatile and valuable reagent in both industrial and laboratory settings.[1][2] Characterized by a hydroperoxide functional group attached to a tert-amyl group, this compound is a colorless to pale yellow liquid with a distinctive odor.[3] It is primarily recognized for its role as a radical initiator in polymerization reactions and as a selective oxidizing agent in organic synthesis.[4][5] Its utility in creating complex molecules makes it a compound of interest for professionals in chemical research and drug development.[2]
This technical guide provides a comprehensive overview of tert-Amyl hydroperoxide, including its chemical and physical properties, safety and handling protocols, applications in organic synthesis and polymer chemistry, and relevant experimental procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-Amyl hydroperoxide is presented in the tables below. This data is crucial for its proper handling, storage, and application in experimental work.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3425-61-4 | [1] |
| Molecular Formula | C₅H₁₂O₂ | [1] |
| Molecular Weight | 104.15 g/mol | [1] |
| IUPAC Name | 2-Hydroperoxy-2-methylbutane | [1] |
| Synonyms | t-Amyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, TAHP | [1] |
| Theoretical Active Oxygen | 15.36% |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Characteristic, sharp | [3] |
| Boiling Point | 32-33 °C @ 4.3 Torr | |
| Density | 0.902 g/cm³ @ 20 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Table 3: Safety and Thermal Hazard Data
| Property | Value | Reference(s) |
| Flash Point | 41 °C (106 °F) | |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | |
| LD50 (oral, rat) | 863 mg/kg | |
| LC50 (inhalation, rat) | 1,510 mg/m³ | [1] |
Safety and Handling
Tert-Amyl hydroperoxide is a reactive and hazardous chemical that requires strict adherence to safety protocols. It is flammable, can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed and store in the original container.
-
Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not return unused material to the original container.
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Never mix with other waste materials.
Quenching of Residual Peroxide: After a reaction, it is crucial to quench any unreacted hydroperoxide. A common method is to add a reducing agent, such as a freshly prepared aqueous solution of sodium sulfite (B76179) or sodium thiosulfate, until the reaction mixture no longer tests positive for peroxides (e.g., using peroxide test strips). The quenching process should be performed cautiously, as it can be exothermic.[6]
Applications in Organic Synthesis
The hydroperoxide functional group in tert-Amyl hydroperoxide makes it a valuable oxidant for a variety of transformations in organic synthesis.[2] It is often used as a more stable and soluble alternative to hydrogen peroxide in organic solvents.
Epoxidation of Alkenes
Tert-Amyl hydroperoxide can be used in the presence of a metal catalyst to epoxidize a wide range of alkenes. This reaction is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, as epoxides are versatile intermediates.
Generalized Experimental Protocol for Alkene Epoxidation:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene substrate in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst Addition: Add a catalytic amount of a transition metal complex (e.g., a molybdenum or vanadium-based catalyst).
-
Oxidant Addition: Slowly add tert-Amyl hydroperoxide (typically 1.0-1.5 equivalents) to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench the excess peroxide with an aqueous solution of sodium sulfite or sodium thiosulfate.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Note: This is a generalized protocol. Reaction conditions, including catalyst, solvent, temperature, and reaction time, should be optimized for each specific substrate.
Oxidation of Sulfides to Sulfoxides and Sulfones
Tert-Amyl hydroperoxide is an effective reagent for the selective oxidation of sulfides. By controlling the stoichiometry of the oxidant, it is often possible to selectively produce either the sulfoxide (B87167) or the sulfone.
Generalized Experimental Protocol for Sulfide (B99878) Oxidation:
-
Setup: Dissolve the sulfide substrate in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask with a magnetic stirrer.
-
Oxidant Addition: For the synthesis of sulfoxides, add approximately 1.1 equivalents of tert-Amyl hydroperoxide. For the synthesis of sulfones, use a larger excess (e.g., 2.5-3.0 equivalents). The addition should be done at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, quench any excess peroxide. The product can then be isolated by extraction and purified by crystallization or column chromatography.[7][8]
Role in Polymer Chemistry
Tert-Amyl hydroperoxide is widely used as a thermal initiator for free-radical polymerization.[9] Upon heating, the weak oxygen-oxygen bond in the hydroperoxide undergoes homolytic cleavage to generate radicals, which then initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.[10]
Mechanism of Radical Initiation: The process begins with the thermal decomposition of tert-Amyl hydroperoxide to form a tert-amyloxy radical and a hydroxyl radical. These highly reactive radicals then add to a monomer unit, creating a new radical that propagates the polymer chain.
Generalized Experimental Protocol for Bulk Polymerization:
-
Monomer Preparation: The monomer (e.g., methyl methacrylate) is purified to remove any inhibitors.
-
Initiator Addition: Tert-Amyl hydroperoxide is added to the monomer at a specific concentration, which will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
Polymerization: The mixture is heated to a temperature that induces the decomposition of the initiator (typically in the range of 100-200 °C, depending on the desired rate). The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: Once the desired conversion is achieved, the polymer is isolated, which may involve precipitation in a non-solvent, followed by filtration and drying.
Relevance to Drug Development
While not a therapeutic agent itself, tert-Amyl hydroperoxide's role as a selective oxidizing agent makes it relevant to drug development and pharmaceutical synthesis.[2] The ability to introduce oxygen-containing functional groups, such as epoxides and hydroxyl groups, is critical in the synthesis of many bioactive molecules. For instance, organic hydroperoxides are mentioned in the context of synthesizing complex natural products like artemisinin (B1665778) and its derivatives, which are potent antimalarial drugs.[11][12]
Analytical Characterization
The purity and concentration of tert-Amyl hydroperoxide can be determined using various analytical techniques.
-
Titration: Iodometric titration is a common method for quantifying the active oxygen content of peroxides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and assess the purity of the compound. The ¹H NMR spectrum of a mixture containing tert-Amyl hydroperoxide shows a distinct resonance for the hydroperoxy proton.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of tert-Amyl hydroperoxide and to identify its decomposition products.[1] The mass spectrum will show fragmentation patterns characteristic of the tert-amyl group and the hydroperoxide moiety.[14]
Visualizations
Thermal Decomposition Pathway
The following diagram illustrates the initial step in the thermal decomposition of tert-Amyl hydroperoxide, which leads to the formation of radical species that can initiate polymerization or other radical-mediated reactions.
Generalized Workflow for Catalytic Epoxidation
This diagram outlines the typical workflow for an alkene epoxidation reaction using tert-Amyl hydroperoxide as the oxidant.
Mechanism of Hydroperoxide-Induced Oxidative Stress
Organic hydroperoxides can induce oxidative stress in biological systems, a topic of interest for drug development professionals studying disease mechanisms and toxicology. The following diagram shows a simplified pathway of how a hydroperoxide like TAHP can lead to cellular damage.
Conclusion
Tert-Amyl hydroperoxide is a potent and versatile chemical with significant applications in both polymer science and organic synthesis. Its ability to act as a controlled source of radicals and as a selective oxidizing agent makes it an important tool for chemists. However, its hazardous nature necessitates careful handling and a thorough understanding of its properties. For researchers, scientists, and drug development professionals, a comprehensive knowledge of tert-Amyl hydroperoxide's reactivity, safety protocols, and experimental applications is essential for its effective and safe utilization in the laboratory.
References
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- 2. nbinno.com [nbinno.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pergan.com [pergan.com]
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- 11. patents.justia.com [patents.justia.com]
- 12. Protective effect of Buddhaâs Temple extract against tert-butyl hydroperoxide stimulation-induced oxidative stress in DF-1 cells [animbiosci.org]
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